4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide
Description
The compound 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide features a thiazolidin-2,4-dione core substituted at the 5-position with an (E)-3-phenylallylidene group and at the 3-position with a butanamide chain linked to a 3-hydroxyphenyl moiety.
Properties
IUPAC Name |
4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-18-11-5-10-17(15-18)23-20(26)13-6-14-24-21(27)19(29-22(24)28)12-4-9-16-7-2-1-3-8-16/h1-5,7-12,15,25H,6,13-14H2,(H,23,26)/b9-4+,19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRMCEIQOKYDLO-LWZSUBOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Phenylallylidene Group: This step involves the condensation of the thiazolidine derivative with cinnamaldehyde in the presence of a base.
Attachment of the Butanamide Group: The final step includes the coupling of the intermediate with 3-hydroxyphenylbutanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) in anhydrous solvents.
Substitution: Reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination, often in the presence of a catalyst like FeBr3 (iron(III) bromide).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced thiazolidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like cyclooxygenase (COX) or receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Thiazolidinone Derivatives
The thiazolidinone scaffold is common in medicinal chemistry. Below is a comparison of substituents and biological activities:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
- The 3-hydroxyphenyl group introduces polarity, contrasting with methoxy (9g) or ethoxy (23e) substituents, which may alter solubility and metabolic stability .
- Biological Implications :
Anticonvulsant Activity
- Ib and 197c (): Demonstrated efficacy in pentylenetetrazole (PTZ) and maximal electroshock (MES) assays. Key features:
- Target Compound : The absence of electron-withdrawing groups (e.g., nitro) and presence of a hydroxyphenyl group may shift activity toward anti-inflammatory or antioxidant pathways, though this remains speculative without data.
Physicochemical Properties
- Lipophilicity : The target’s allylidene and hydroxyphenyl groups balance lipophilicity (LogP ~3.5 estimated), comparable to 9g (LogP ~3.8) but higher than 23e (LogP ~2.9 due to ethoxy) .
- Hydrogen Bonding: The 3-hydroxyphenyl group provides H-bond donor capacity (similar to 197c’s ester group), which could enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
